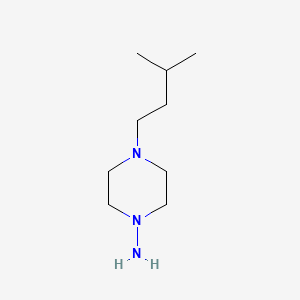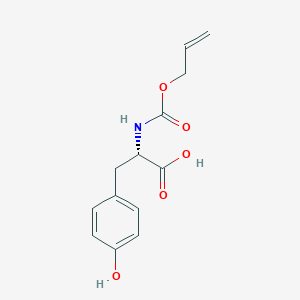
N-Boc-2-(2-methoxyphenoxy)ethanamine
Descripción general
Descripción
N-Boc-2-(2-methoxyphenoxy)ethanamine: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxyphenoxy group, and an ethylcarbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methoxyphenoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: : In an industrial setting, the production of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate may involve the use of larger reaction vessels and automated systems to control the reaction conditions. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: : N-Boc-2-(2-methoxyphenoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can be used under reflux conditions.
Major Products
Oxidation: Formation of 2-(2-hydroxyphenoxy)ethylcarbamate.
Reduction: Formation of 2-(2-methoxyphenoxy)ethylamine.
Substitution: Formation of 2-(2-halophenoxy)ethylcarbamate.
Aplicaciones Científicas De Investigación
Chemistry: : N-Boc-2-(2-methoxyphenoxy)ethanamine is used as a building block in organic synthesis. It can be used to introduce the carbamate functionality into various molecules, which can then be further modified to create complex organic compounds.
Biology: : In biological research, this compound can be used as a protecting group for amines. The carbamate group can be selectively removed under mild conditions, allowing for the study of amine-containing biomolecules.
Medicine: : this compound has potential applications in drug development. It can be used as a precursor for the synthesis of pharmaceutical compounds that contain the carbamate functionality, which is known to enhance the stability and bioavailability of drugs.
Industry: : In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2-methoxyphenoxy)ethylcarbamate involves the interaction of the carbamate group with various molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes, making the compound useful in the study of enzyme function and regulation.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(2-hydroxyphenoxy)ethylcarbamate
- Tert-butyl 2-(2-chlorophenoxy)ethylcarbamate
- Tert-butyl 2-(2-bromophenoxy)ethylcarbamate
Uniqueness: : N-Boc-2-(2-methoxyphenoxy)ethanamine is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and can also participate in hydrogen bonding, affecting its overall chemical behavior.
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-methoxyphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(16)15-9-10-18-12-8-6-5-7-11(12)17-4/h5-8H,9-10H2,1-4H3,(H,15,16) |
Clave InChI |
RGFYUJKXCGVQDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4,6-Dichloro-2[[(4-methoxyphenyl)methyl]thio]pyrimidine](/img/structure/B8752650.png)





